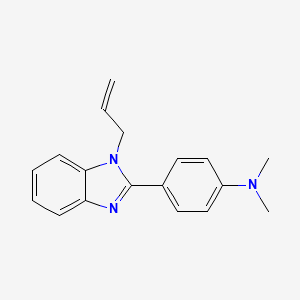
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline, also known as ABDA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ABDA is a heterocyclic compound that contains a benzimidazole ring, which is known for its biological activity. In
Mécanisme D'action
The mechanism of action of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with various targets in the cell, such as enzymes and receptors. This compound has been found to inhibit the activity of various enzymes, such as tyrosinase and cholinesterase. It has also been found to bind to various receptors, such as GABA receptors and dopamine receptors.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to exhibit antifungal and antiviral activities. In addition, this compound has been found to exhibit neuroprotective and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline is its versatility. It can be easily synthesized and modified to obtain derivatives with different properties. Another advantage is its low toxicity, which makes it suitable for various applications. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are several future directions for the study of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to study its potential as a fluorescent probe for biological imaging. In addition, further studies are needed to understand the mechanism of action of this compound and to develop derivatives with improved properties.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its versatility, low toxicity, and biological activity make it a promising candidate for various applications. Further studies are needed to fully understand its mechanism of action and to develop derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline involves the reaction of 2-aminobenzimidazole with N,N-dimethylaniline and allyl bromide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yield. The purity of the product is confirmed by various spectroscopic techniques, such as NMR and IR.
Applications De Recherche Scientifique
4-(1-allyl-1H-benzimidazol-2-yl)-N,N-dimethylaniline has been widely studied for its potential applications in various fields, such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antiviral activities. It has also been studied for its potential as a fluorescent probe for biological imaging. In material science, this compound has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In catalysis, this compound has been found to exhibit excellent catalytic activity in various reactions, such as Suzuki-Miyaura coupling and Heck reaction.
Propriétés
IUPAC Name |
N,N-dimethyl-4-(1-prop-2-enylbenzimidazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h4-12H,1,13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGESQQAPXGWHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5731309.png)
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5731315.png)


![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)
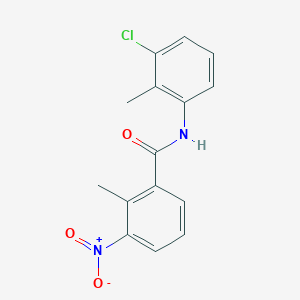
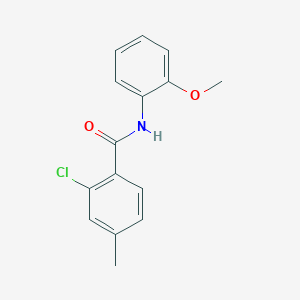
![N-[4-(aminosulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5731350.png)
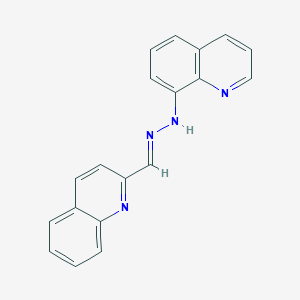
![N-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5731362.png)
![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)
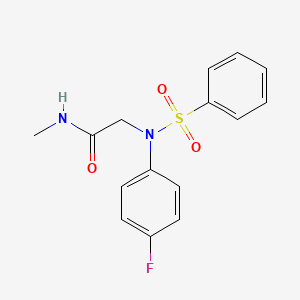
![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)